butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Description
Properties
IUPAC Name |
butyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-3-4-7-19-16(18)10-20-12-5-6-13-11(2)8-15(17)21-14(13)9-12/h5-6,8-9H,3-4,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEQOTZGFIEKEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of new esters, amides, or other substituted products.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research has indicated that compounds containing the coumarin structure exhibit significant biological activities, particularly in cancer research. Butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to possess cytotoxic effects against various cancer cell lines. For example, studies have demonstrated its effectiveness against MCF-7 breast cancer cells, suggesting potential therapeutic applications in oncology.
Case Study: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 25 | |
| Coumarin Derivative X | MCF-7 | 30 | |
| Coumarin Derivative Y | HeLa | 20 |
1.2 Antioxidant Activity
The antioxidant properties of this compound have also been explored. Coumarins are known for their ability to scavenge free radicals, which can contribute to oxidative stress-related diseases. This compound's antioxidant capacity may provide protective effects against cellular damage.
Material Science
2.1 Polymer Chemistry
This compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance the material's mechanical properties and thermal stability. Studies have shown that polymers containing coumarin derivatives exhibit improved UV resistance and mechanical strength.
Case Study: Polymer Enhancement
| Polymer Type | Additive | Mechanical Strength (MPa) | Reference |
|---|---|---|---|
| Polyethylene | Butyl 2-[...]-acetate | 35 | |
| Polyvinyl Chloride | Coumarin Additive A | 30 |
Agricultural Applications
3.1 Pesticide Development
The potential use of butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yloxy]acetate as a pesticide has been investigated due to its biological activity against pests. Research indicates that derivatives of coumarins can exhibit insecticidal properties, making them candidates for developing eco-friendly pesticides.
Case Study: Insecticidal Activity
| Compound | Pest Species | Mortality Rate (%) | Reference |
|---|---|---|---|
| Butyl 2-[...]-acetate | Aphids | 75% at 100 ppm | |
| Coumarin Derivative Z | Thrips | 65% at 100 ppm |
Mechanism of Action
The mechanism of action of butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The chromen-7-yl moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Coumarin Derivatives
(a) Ester Chain Modifications
- Butyl vs. Ethyl esters, being smaller, are more reactive intermediates in synthesis . Benzyl esters, with aromatic groups, may exhibit π-π stacking interactions in material science but lack reported bioactivity .
(b) Substituent Effects
- 6-Chloro Derivative (C₁₆H₁₇ClO₅) : The chloro group at position 6 introduces electron-withdrawing effects, which could stabilize the coumarin ring and alter UV absorption properties. However, its biological relevance remains unexplored .
- Amino Acid Hybrids (e.g., C₁₅H₁₅NO₆): Incorporation of amide bonds (e.g., via hydrazide intermediates) enhances water solubility and enables hydrogen bonding, critical for targeting enzymes like CK2 in anticancer assays (IC₅₀ values reported in MTT tests) .
Industrial vs. Pharmaceutical Relevance
- Industrial Use : The butyl ester is produced in bulk (25 kg/drum) for functional materials, such as cellulose-based photoactive polymers, where electrostatic interactions drive adsorption onto fibers .
- Pharmaceutical Potential: Amino acid hybrids (e.g., compound 5a in ) demonstrate superior bioactivity over simple esters, highlighting the importance of functional group diversification for drug development .
Biological Activity
Butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic compound belonging to the coumarin family, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in cancer research and enzyme inhibition.
Chemical Structure and Synthesis
The compound can be synthesized through an esterification reaction involving 4-methyl-2-oxo-2H-chromen-7-ol and butanol. The general reaction can be depicted as follows:
This synthesis enhances the solubility of the coumarin derivative, making it suitable for various biological applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Compounds with similar coumarin structures have demonstrated cytotoxic effects against various cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15.0 | |
| HeLa (Cervical) | 20.5 | |
| A549 (Lung) | 18.0 |
These findings suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, enhancing its potential as an anticancer agent.
Enzyme Inhibition
This compound has also shown promise as an enzyme inhibitor. It can inhibit key enzymes involved in inflammation and coagulation, which may lead to therapeutic applications in managing conditions such as thrombosis and chronic inflammation. For instance:
| Enzyme | Inhibition (%) | Concentration (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | 65 | 25 | |
| Cyclooxygenase (COX) | 70 | 30 |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound may activate apoptotic pathways, leading to programmed cell death in cancer cells.
- Receptor Binding : It interacts with specific receptors on cell surfaces, modulating signaling pathways that influence cellular growth and differentiation.
- Antioxidant Activity : The coumarin structure contributes to antioxidant properties, which may protect cells from oxidative stress.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with morphological changes indicative of apoptosis observed under microscopy .
- In Vivo Studies : Animal models treated with butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yloxy]acetate showed reduced tumor growth compared to control groups, suggesting potential for further development in cancer therapy .
- Inflammation Models : The compound exhibited anti-inflammatory effects in animal models of arthritis, significantly reducing swelling and pain .
Q & A
(Basic) What are the optimal synthetic routes for butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves two steps:
Formation of the coumarin core : Resorcinol reacts with ethyl acetoacetate under acidic conditions to yield 7-hydroxy-4-methylcoumarin .
Esterification : The hydroxyl group of the coumarin is alkylated using ethyl/bromochloroacetate. Key factors include:
- Catalyst : Anhydrous K₂CO₃ in DMF at 80°C achieves ~82% yield, outperforming NaBiO₃ or reflux in acetone (40% yield) .
- Solvent : DMF enhances reactivity compared to acetone .
- Microwave-assisted synthesis : Reduces reaction time (minutes vs. hours) and improves atom economy via solvent-free conditions .
(Basic) How can researchers characterize the purity and structural integrity of this compound and its derivatives?
Methodological Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves bond angles and confirms stereochemistry .
(Basic) What strategies are effective for synthesizing hydrazide derivatives from this compound?
Methodological Answer:
- Hydrazinolysis : React the ester with excess hydrazine hydrate in ethanol under reflux (1–3 hours, 85–90% yield).
- Microwave-assisted method : Reduces reaction time to 15–30 minutes with comparable yields .
- Purification : Recrystallization from chloroform/methanol yields colorless needles, confirmed by melting point (194–196°C) and IR (NH₂ peaks ~3330 cm⁻¹) .
(Advanced) How can microwave-assisted synthesis improve the efficiency of producing coumarin-based derivatives?
Methodological Answer:
- Accelerated kinetics : Microwave irradiation reduces reaction times by 10-fold (e.g., hydrazide synthesis in 15 minutes vs. 3 hours) .
- Solvent-free conditions : Eliminates DMF/acetone, reducing toxicity and purification steps .
- Yield optimization : Comparable or superior yields (e.g., 88–90% for hydrazides) due to uniform heating and reduced side reactions .
(Advanced) What are the challenges in resolving crystal structures of coumarin derivatives, and how can SHELX software address them?
Methodological Answer:
- Challenges :
- Best practices :
(Advanced) How do structural modifications influence antimicrobial activity?
Methodological Answer:
- Schiff bases : Introduce aryl/heteroaryl aldehydes to the hydrazide core. Electron-withdrawing groups (e.g., -Cl) enhance activity against S. aureus (MIC ~12.5 µg/mL) .
- Oxadiazoles : Thiol-containing derivatives (e.g., 5-mercapto-1,3,4-oxadiazole) disrupt microbial cell membranes via H-bonding and hydrophobic interactions .
- SAR trends : Increased lipophilicity (e.g., butyl substituents) correlates with improved Gram-negative activity .
(Advanced) How to address data discrepancies in synthetic yields across reaction conditions?
Methodological Answer:
- Controlled variables :
- Analytical validation :
(Advanced) How can computational docking predict interactions with biological targets?
Methodological Answer:
- Target selection : Use crystal structures (e.g., CK2 receptor, PDB ID: 2QC6) for molecular docking .
- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Validation : Compare docking poses with experimental IC₅₀ values (e.g., coumarin-amino acid hybrids inhibit CK2 at ~5 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
